molecular formula C13H14N2O4S B2633472 5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid CAS No. 730992-36-6

5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid

Cat. No.: B2633472
CAS No.: 730992-36-6
M. Wt: 294.33
InChI Key: LXTCNNVZBLXVHR-UHFFFAOYSA-N
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Scientific Research Applications

Novel Tetrahydro-1-benzazepine-2-carboxylic Acids Synthesis

A versatile approach to synthesize novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tricyclic tetrahydro-1-benzazepines with fused heterocyclic units was reported. This method uses 2-(allylaryl)glycinates as starting materials, leading to the creation of benzo[b]azepine-2-carboxylic acids and several tricyclic derivatives through key intermediates. Such compounds have potential applications in medicinal chemistry due to their structural complexity and diverse functionality (Guerrero et al., 2020).

K(ATP) Channel Activation and Tissue Selectivity

Research explored the impact of substituents in the 7- and 3-position of 4H-1,2,4-benzothiadiazine 1,1-dioxides on their potency and tissue selectivity as K(ATP) channel activators. Compounds with specific substituent patterns demonstrated selective inhibition of insulin release from pancreatic B-cells or myorelaxant activity on rat aorta, offering insights into designing tissue-selective potassium channel openers (Boverie et al., 2005).

Electron Impact Mass Spectral Fragmentation Study

The mass spectrometric behavior of various tetrahydro-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones was analyzed to understand their fragmentation patterns. This study is crucial for the structural elucidation of such compounds, aiding in the development of new benzothiadiazine derivatives with potential pharmacological applications (Xu et al., 2000).

Enantioselective Synthesis via C-H Activation

A combined use of an achiral cobalt(III) catalyst and a chiral carboxylic acid enabled the enantioselective synthesis of benzothiadiazine-1-oxides from sulfoximines and dioxazolones via C-H bond cleavage. This methodological advancement facilitates the synthesis of pharmacologically relevant derivatives with high enantioselectivity, contributing to the field of asymmetric synthesis and medicinal chemistry (Hirata et al., 2022).

Properties

IUPAC Name

5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c16-13(17)9-5-6-10-11(8-9)20(18,19)14-12-4-2-1-3-7-15(10)12/h5-6,8H,1-4,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTCNNVZBLXVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NS(=O)(=O)C3=C(N2CC1)C=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730992-36-6
Record name 8,8-dioxo-8lambda6-thia-1,9-diazatricyclo[8.5.0.0,2,7]pentadeca-2,4,6,9-tetraene-5-carboxylic acid
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